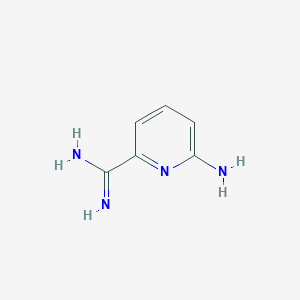6-Aminopyridine-2-carboxamidine
CAS No.:
Cat. No.: VC17800186
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8N4 |
|---|---|
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 6-aminopyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C6H8N4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9) |
| Standard InChI Key | YLMYNNYTGBJFCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)N)C(=N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 6-aminopyridine-2-carboxamidine consists of a pyridine ring, a six-membered aromatic system with one nitrogen atom. The 6th position is substituted with an amino group (), while the 2nd position features a carboxamidine group (). This arrangement creates a planar, conjugated system that influences the compound’s electronic properties and reactivity. The dihydrochloride salt form incorporates two hydrochloric acid molecules, enhancing its solubility in polar solvents .
Table 1: Key Molecular Properties
The InChI key OBEYEYNJKKZYAU-UHFFFAOYSA-N uniquely identifies the dihydrochloride form, distinguishing it from related derivatives . The presence of multiple nitrogen atoms contributes to its basicity and ability to participate in hydrogen bonding, critical for interactions in biological systems.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 6-aminopyridine-2-carboxamidine derivatives provide insights into their structural confirmation. For example, the -NMR spectrum of the precursor 2-aminopyridine-6-carboxylic acid shows distinct signals: a triplet at 7.57 ppm (1H, Hz), a doublet at 7.14 ppm (1H, Hz), and a broad singlet at 6.51 ppm (2H, ) . These signals correlate with the aromatic protons and amine groups, respectively. Fast Atom Bombardment Mass Spectrometry (FAB-MS) of this precursor reveals a molecular ion peak at 139 () , consistent with its molecular weight.
Synthetic Routes and Optimization
Precursor Synthesis
The synthesis of 6-aminopyridine-2-carboxamidine often begins with 2-aminopyridine-6-carboxylic acid (CAS: 23628-31-1), a key intermediate. This compound is produced via hydrolysis of 2-acetylaminopyridine-6-carboxylic acid under alkaline conditions. A representative procedure involves heating a suspension of the acetylated derivative in 2.5 N sodium hydroxide at 80°C for 1.5 hours under nitrogen, followed by acidification with 3N HCl to precipitate the product . This method yields 76% of the desired carboxylic acid, which is subsequently purified via washing with acetonitrile .
Critical Reaction Parameters:
-
Temperature: 80–100°C to accelerate amidine formation.
-
pH Control: Maintain alkaline conditions to deprotonate amines and enhance nucleophilicity.
-
Purification: Recrystallization or chromatography to isolate the carboxamidine from byproducts.
Chemical Reactivity and Derivative Formation
Substitution Reactions
The amino and carboxamidine groups serve as reactive sites for electrophilic and nucleophilic substitutions. For instance, the amino group at the 6th position can undergo diazotization followed by coupling with aromatic amines to form azo derivatives, which are valuable in dye chemistry. The carboxamidine moiety participates in condensations with ketones or aldehydes, yielding imidazoline derivatives with potential biological activity.
Redox Transformations
Oxidation of 6-aminopyridine-2-carboxamidine with agents like hydrogen peroxide or potassium permanganate may yield pyridine N-oxide derivatives, altering electronic properties and solubility. Conversely, reduction using catalytic hydrogenation or sodium borohydride could saturate the pyridine ring, though such reactions are less common due to the aromatic stability.
Complexation with Metals
The nitrogen-rich structure of 6-aminopyridine-2-carboxamidine enables coordination with transition metals. For example, palladium(II) complexes of this ligand have been explored for catalytic applications in cross-coupling reactions, leveraging the chelating ability of the amidine group .
Physicochemical Properties and Stability
Thermal and pH Stability
Thermogravimetric analysis (TGA) of the dihydrochloride salt reveals decomposition onset at 215°C, with complete degradation by 300°C . The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis in strongly basic environments (pH > 10), reverting to the carboxylic acid precursor .
Applications in Pharmaceutical Research
Antiviral and Antimicrobial Activity
Amidine-containing compounds exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or viral replication machinery. Molecular docking studies suggest that 6-aminopyridine-2-carboxamidine could bind to the active site of SARS-CoV-2 main protease (M), though experimental validation is pending .
Material Science Applications
The ligand properties of 6-aminopyridine-2-carboxamidine facilitate its use in metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in gas storage, catalysis, and sensors due to their high surface area and tunable porosity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume